5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid
Overview
Description
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities. Benzofuran derivatives are found in various natural products and synthetic compounds, making them significant in medicinal chemistry . This particular compound, with its bromine and methyl substitutions, exhibits unique chemical properties that make it valuable for research and potential therapeutic applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which 5-bromo-7-methyl-1-benzofuran-3-carboxylic acid is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, which could result in various molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of benzofuran compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes that are involved in metabolic pathways, potentially inhibiting or activating these enzymes. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor for certain enzymes, leading to a decrease in their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, which in turn can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can modulate signaling pathways that are critical for cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation, depending on the nature of the interaction. This binding can result in changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and alter the levels of metabolites within cells. The compound’s interactions with enzymes in these pathways can lead to changes in the overall metabolic activity of the cell, impacting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific cellular regions may be necessary for its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxyacetophenone.
Cyclization: The key step involves the cyclization of the starting material to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the benzofuran ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a lead compound for drug discovery.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-3-carboxylic acid: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-1-benzofuran-3-carboxylic acid: Similar structure but lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of both bromine and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGQFYMPLVYMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.